molecular formula C18H27NO7 B4000055 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine oxalate

1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine oxalate

Cat. No.: B4000055
M. Wt: 369.4 g/mol
InChI Key: WRSWVKTWCKNQBF-UHFFFAOYSA-N
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Description

1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine oxalate is a useful research compound. Its molecular formula is C18H27NO7 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.17875220 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ecotoxicological Impact of Pyriproxyfen

A study conducted by Maharajan et al. (2018) on the toxicity assessment of Pyriproxyfen, a pyridine-based pesticide, using zebrafish embryos as a vertebrate model, showed significant developmental deformities and oxidative stress at higher concentrations. This research highlights the environmental and ecological considerations of using pyridine-based compounds in pest control (Maharajan et al., 2018).

Photolysis of Alkylphenol Ethoxylates

Research by Liu et al. (2010) on the photolysis of octylphenol ethoxylates in water under simulated sunlight conditions in the presence of Fe(III)-oxalate complexes provides insights into the degradation pathways and environmental behavior of ethoxy-containing compounds. This study could inform the understanding of environmental persistence and transformation of similar ethoxyphenoxy compounds (Liu et al., 2010).

Synthesis and Reactivity of Pyrrolidine Derivatives

A study on the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols by Smolobochkin et al. (2017) explores the reactivity of pyrrolidine derivatives, which could be relevant for understanding the synthetic pathways and potential applications of pyrrolidine oxalate derivatives in chemical synthesis (Smolobochkin et al., 2017).

Electropolymerization of Pyrrole Derivatives

Research by Sotzing et al. (1996) into the electrochemical polymerization of derivatized bis(pyrrol-2-yl) arylenes to yield conducting polymers with low oxidation potentials indicates the potential electronic and optoelectronic applications of pyrrole derivatives. This study might provide a foundation for exploring the electronic properties and applications of "1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine oxalate" in material science (Sotzing et al., 1996).

Properties

IUPAC Name

1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.C2H2O4/c1-2-19-15-5-7-16(8-6-15)20-14-13-18-12-11-17-9-3-4-10-17;3-1(4)2(5)6/h5-8H,2-4,9-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSWVKTWCKNQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOCCN2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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